molecular formula C18H15NO3 B2945673 (2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide CAS No. 2035000-72-5

(2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide

Cat. No.: B2945673
CAS No.: 2035000-72-5
M. Wt: 293.322
InChI Key: NCMQPFOYTQBOHQ-DHZHZOJOSA-N
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Description

(2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide is a synthetic cinnamamide derivative, a class of compounds gaining significant interest in medicinal chemistry for their diverse biological activities. While the specific profile of this bifuran-containing analog is under investigation, its core structure is closely related to known antiproliferative agents. Structurally similar 2-cinnamamido benzamide compounds have been identified as potent antimitotic agents that inhibit cancer cell proliferation by targeting tubulin polymerization . This mechanism is crucial for cell division, making such compounds valuable tools for studying cytoskeleton dynamics and developing novel anticancer strategies . The unique integration of a phenylprop-enamide chain with a [2,2'-bifuran]-5-ylmethyl group may confer distinct physicochemical and target-binding properties, potentially modulating activity against specific cancer cell lines. This compound is provided for research use to explore its potential applications in chemical biology and pharmacology, particularly in the context of cytoskeleton function and cellular replication. Researchers can utilize this agent to further investigate structure-activity relationships within this promising class of small organic molecules.

Properties

IUPAC Name

(E)-N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-18(11-8-14-5-2-1-3-6-14)19-13-15-9-10-17(22-15)16-7-4-12-21-16/h1-12H,13H2,(H,19,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMQPFOYTQBOHQ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide typically involves the reaction of 2,2’-bifuran-5-carbaldehyde with 3-phenylprop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylprop-2-enamide group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

(2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The bifuran moiety may interact with enzymes or receptors, modulating their activity. The phenylprop-2-enamide group can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Structural Features and Lipophilicity

The bifuran moiety distinguishes this compound from other N-arylcinnamamides, which typically feature substituted phenyl rings. Key structural analogs and their properties are summarized below:

Compound Name Substituent on Anilide Ring Key Structural Features Log kis (Lipophilicity)
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide 3,5-bis(CF₃) Electron-withdrawing CF₃ groups 0.9667 (highest)
(2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide 3,5-Cl Halogen substituents 0.6137
(2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide 2,6-Br Bulky ortho substituents N/A
Target compound [2,2'-Bifuran]-5-ylmethyl Bifuran-derived methyl group Estimated moderate

Key Observations :

  • The bifuran group likely reduces lipophilicity compared to CF₃-substituted analogs but may enhance π-π interactions due to its aromaticity.
Antimicrobial Activity
  • (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide :
    • MICs = 22.27 µM against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
    • Bactericidal effect, reducing biofilm formation .
  • (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide :
    • MIC = 25.9 µM against MRSA, outperforming ampicillin (MIC = 45.8 µM) .
  • Target Compound: No direct data available.
Anti-Inflammatory Activity
  • (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide :
    • Inhibits NF-κB activation at 2 µM, comparable to prednisone .
Antifungal and Antitubercular Activity
  • (2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide :
    • MIC = 27.38 µM against Mycobacterium tuberculosis .
    • IC₅₀ = 5.1 µM as a photosynthetic electron transport (PET) inhibitor .
  • Target Compound :
    • The bifuran group’s electron-rich nature may reduce antitubercular efficacy compared to electron-withdrawing Cl or CF₃ substituents.

Cytotoxicity and ADMET Properties

  • Most N-arylcinnamamides exhibit low cytotoxicity (e.g., IC₅₀ > 20 µM in THP-1 cells) .
  • The bifuran group’s moderate lipophilicity may improve blood-brain barrier penetration compared to highly lipophilic CF₃ analogs but could reduce aqueous solubility .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (CF₃, Cl) : Enhance antimicrobial activity but increase lipophilicity .
  • Ortho-Substituents (Br, bulky groups) : Favor anti-inflammatory activity via NF-κB inhibition .
  • Bifuran Group : May balance lipophilicity and aromatic interactions, but specific data are needed to confirm its role.

Biological Activity

(2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide, a compound characterized by its bifuran moiety and phenylprop-2-enamide structure, has garnered interest for its potential biological activities. This article explores the biological activity of this compound through various studies, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

The synthesis of this compound typically involves the reaction of 2,2'-bifuran-5-carbaldehyde with 3-phenylprop-2-enamide under basic conditions, often using sodium hydroxide in ethanol as a solvent. The reaction is heated to reflux to ensure complete conversion of the reactants into the desired product.

  • Molecular Formula: C18H15NO
  • Molecular Weight: 293.3 g/mol
  • CAS Number: 2035000-72-5

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives containing the bifuran moiety can inhibit the growth of various bacterial strains. For instance, a related compound demonstrated an IC50 value of 12 µg/mL against Staphylococcus aureus .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation. Notably, a study on structurally similar compounds reported that they could inhibit STAT3 signaling pathways, which are often constitutively active in tumors .

Case Studies

  • Case Study on Anticancer Effects :
    • Objective : To evaluate the effect of this compound on human cancer cell lines.
    • Method : Treatment of MCF-7 breast cancer cells with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value estimated at 8 µM.
Concentration (µM)Cell Viability (%)
0100
195
1070
2040

The proposed mechanism of action for this compound includes:

  • Inhibition of Protein–Protein Interactions : Similar compounds have been shown to disrupt interactions between oncogenic proteins such as STAT3, leading to decreased tumor growth.
  • Induction of Apoptosis : The compound may activate caspase pathways that lead to programmed cell death in cancer cells.

Applications in Medicinal Chemistry

Given its promising biological activities, this compound is being explored for various therapeutic applications:

  • Anticancer Drug Development : Its ability to inhibit cancer cell proliferation makes it a candidate for further development as a chemotherapeutic agent.
  • Antimicrobial Agent : The compound's efficacy against bacterial strains suggests potential use in treating infections.

Q & A

Basic: What are the optimal synthetic routes for constructing the 2,2'-bifuran core in (2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide?

The 2,2'-bifuran core can be synthesized via bromination of 2,2'-bifuran in toluene under nitrogen atmosphere using bromine gas, yielding 3,3'-dibromo-2,2'-bifuran as a key intermediate . For functionalization, Feist-Benary cyclization may be employed to introduce substituents, utilizing reagents like nBuLi and aldehydes under controlled conditions (e.g., 50°C reflux in DCM) . Purification typically involves column chromatography or recrystallization to isolate high-purity intermediates.

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • X-ray crystallography : Critical for resolving stereochemistry and verifying the (2E)-configuration. SHELXL is recommended for refinement, particularly for handling twinned data or disorder in crystal structures .
  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR can confirm the bifuran methyl linkage and trans-configuration of the propenamide group. Key signals include vinyl proton couplings (J=1516HzJ = 15–16 \, \text{Hz}) for the (2E)-moiety .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, with exact mass matching (<5 ppm error) .

Advanced: How can computational modeling predict interactions between this compound and biological targets like NF-κB?

Molecular docking (e.g., GOLD scoring) evaluates binding affinity to NF-κB’s active site. Key steps:

  • Generate 3D conformers of the compound using density functional theory (DFT).
  • Dock into the NF-κB p65 subunit (PDB: 1NFI), prioritizing hydrophobic interactions with the bifuran core and hydrogen bonding via the propenamide carbonyl .
  • Validate predictions with mutagenesis assays (e.g., IκBα/MAPK pathway analysis) to confirm mechanism divergence from glucocorticoids like prednisone .

Advanced: What strategies resolve contradictions in anti-inflammatory bioassay data across cell lines?

  • Dose-response profiling : Test multiple concentrations (e.g., 0.5–10 µM) to identify non-linear effects.
  • Pathway-specific assays : Use luciferase reporters for NF-κB activity and ELISA for TNF-α levels to distinguish direct target modulation from off-pathway effects .
  • Cell-type specificity : Compare results in macrophages (RAW 264.7) vs. epithelial cells (HeLa) to assess tissue-dependent activity .

Advanced: What challenges arise in crystallographic refinement, and how are they addressed?

  • Disorder in the bifuran ring : Apply SHELXL’s PART and SUMP instructions to model alternative conformers .
  • Twinning : Use TWIN/BASF commands in SHELXL for data integration. Hooft yy parameter analysis (y<0.1|y| < 0.1) ensures refinement stability .
  • Weak diffraction : Optimize crystal growth via vapor diffusion with PEG 4000 as a precipitant .

Basic: What purification techniques ensure high purity post-synthesis?

  • Flash chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane gradients (20–50%) to separate polar byproducts .
  • Recrystallization : Dissolve in hot ethanol, cool to −20°C for 12 hours, and filter to isolate crystalline product .

Advanced: How do substituents on the bifuran and phenyl rings influence pharmacokinetic properties?

  • Lipophilicity (LogP) : Introduce electron-withdrawing groups (e.g., halogens) on the phenyl ring to enhance solubility. Calculate via ChemDraw or experimental shake-flask methods .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Bifuran methylation reduces CYP450-mediated oxidation compared to unsubstituted analogs .

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